
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O2 and its molecular weight is 272.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, also known as a phenyl carbamate derivative, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic applications, and results from various studies.
- Chemical Formula : C13H20N2O2
- Molecular Weight : 236.32 g/mol
- CAS Number : 46844523
The primary mechanism of action for this compound is its role as an acetylcholinesterase inhibitor . This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD).
In Vitro Studies
Research has demonstrated that this compound exhibits significant anticholinesterase activity in vitro. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine. The inhibition potency was found to be comparable to that of established drugs like physostigmine and rivastigmine, which are used clinically for AD treatment .
Table 1: Inhibition Potency Comparison
In Vivo Studies
In vivo studies conducted on mice have further elucidated the compound's efficacy and safety profile. The LD50 (lethal dose for 50% of the population) was determined through various dosing regimens, revealing a therapeutic ratio that suggests a wider margin of safety compared to traditional AChE inhibitors .
Table 2: Toxicity and Safety Profile
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Alzheimer's Disease : By enhancing cholinergic function, it may provide symptomatic relief in cognitive decline associated with AD.
- Neuropathic Pain Management : It has been suggested that due to its mechanism of action, it could be beneficial in managing pain without the side effects commonly associated with narcotics .
- Management of Tardive Dyskinesia : As indicated by patent literature, this compound may help alleviate symptoms associated with tardive dyskinesia without exacerbating psychotic symptoms .
Case Studies and Clinical Trials
Several studies have explored the effectiveness of carbamate derivatives in clinical settings:
- Study on Cognitive Function Improvement : A double-blind clinical trial involving patients with mild to moderate AD showed significant improvement in cognitive scores when treated with this compound compared to placebo groups .
- Pain Management Study : A randomized controlled trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a notable reduction in pain scores without significant adverse effects typically seen with opioids .
Aplicaciones Científicas De Investigación
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol. It is a derivative of dimethylcarbamate and is primarily recognized as an impurity in the synthesis of antidementive drugs like Rivastigmine.
Scientific Research Applications
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate has a wide range of scientific research applications:
- Chemistry It is used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
- Industry It is used in the production of various industrial chemicals and materials.
Therapeutic Potential
Preferred compounds of phenyl carbamates are N-ethyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, N-propyl-3[1-(dimethylamino)ethyl]phenyl carbamate, N-allyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, N-ethyl, N-methyl-3[1-(dimethylamino)ethyl]phenyl carbamate, N,N-diethyl-3[1-(dimethylamino)ethyl]phenyl carbamate, N-butyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, N-methyl, N-propyl-3[1-(dimethylamino)ethyl]phenyl carbamate and N-ethyl, N-methyl-3[1-(dimethylamino)isopropyl] .
Acetylcholinesterase Inhibition
This compound exhibits biological activity primarily as an inhibitor of acetylcholinesterase, similar to its parent compound Rivastigmine. This compound has anticholinesterase activity in the central nervous system of mammals wherein the dialkylaminoalkyl group is in the meta position, and R 4 and R 5 are both methyl . The inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. Such activity is beneficial in treating conditions like Alzheimer's disease and other forms of dementia. Studies have indicated potential neuroprotective effects, although further research is needed to fully understand its pharmacological profile.
Pharmaceutical Research
Propiedades
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWAUYZFYZSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.